molecular formula C18H16FN3O3S B2699074 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 895806-20-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide

Número de catálogo B2699074
Número CAS: 895806-20-9
Peso molecular: 373.4
Clave InChI: SDBPJFXWHXZHSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound . It is related to a series of compounds that have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

While specific synthesis details for “N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed as novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Aplicaciones Científicas De Investigación

Cyclooxygenase Inhibition for Pain Management N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamides have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, without significantly affecting cyclooxygenase-1 (COX-1). This selective inhibition suggests potential for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, exemplified by the compound JTE-522, which demonstrated potent, selective COX-2 inhibition and is in phase II clinical trials (Hashimoto et al., 2002).

Antitumor and Anticancer Potential Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide have shown considerable antitumor activity. Notably, novel sulfonamide-Schiff's bases and their derivatives have demonstrated cytotoxic effects against breast and cervix carcinoma cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest these compounds may act as protein tyrosine kinase (PTK) inhibitors, indicating a broad spectrum of therapeutic applications in oncology (Kamel et al., 2010).

Neuropharmacological Applications Research into N-phenylbenzenesulfonamide derivatives has expanded into neuropharmacology, focusing on selective serotonin receptor antagonism. Studies have identified compounds such as SB-357134, which exhibits high selectivity for the 5-HT6 receptor, potentially improving cognitive functions and offering therapeutic options for neuropsychiatric disorders (Stean et al., 2002).

Chemical Synthesis and Medicinal Chemistry Innovations The versatility of N-phenylbenzenesulfonamide derivatives in chemical synthesis and medicinal chemistry is noteworthy. Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide as a radical precursor is an example of their utility in generating valuable amine derivatives (Zhang & Studer, 2014). Furthermore, the development of sterically demanding fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlights the role of these compounds in facilitating enantioselective fluorination, crucial for synthesizing biologically active molecules (Yasui et al., 2011).

Propiedades

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPJFXWHXZHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.